4-Methyl Irinotecan (Impurity H): Discovery, Characterization, and Synthetic Development
4-Methyl Irinotecan (Impurity H): Discovery, Characterization, and Synthetic Development
The following technical guide details the discovery, structural characterization, and synthetic development of 4-Methyl Irinotecan , formally recognized in pharmacopoeial standards as Irinotecan Impurity H .
This guide addresses the compound not as a therapeutic candidate, but as a critical Reference Standard (RS) in the Chemistry, Manufacturing, and Controls (CMC) of Irinotecan (CPT-11). Its "discovery" lies in the rigorous impurity profiling required for FDA/EMA approval, and its "development" refers to the complex organic synthesis required to produce it as a pure analytical standard.
Executive Summary
4-Methyl Irinotecan (Irinotecan EP Impurity H) is a structural analogue of the antineoplastic agent Irinotecan.[1][2] Unlike the parent drug, which possesses a 20-ethyl group at the chiral center of the E-ring lactone, 4-Methyl Irinotecan possesses a 20-methyl group. This subtle structural deviation renders it a critical process-related impurity that must be monitored to ensure the safety and efficacy of clinical Irinotecan batches.
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CAS Registry : 1608617-71-5 (Free Base), 1608463-33-7 (HCl Salt)[1][3]
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Chemical Name (EP) : (4S)-11-Ethyl-4-hydroxy-4-methyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl 1,4′-bipiperidine-1′-carboxylate.[1][4][5]
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Role : Pharmacopoeial Reference Standard for purity analysis (HPLC/UPLC).
Discovery: The Impurity Profiling of Irinotecan
The "discovery" of 4-Methyl Irinotecan occurred during the forced degradation studies and process validation of Irinotecan Hydrochloride. In high-performance liquid chromatography (HPLC) chromatograms, an unknown peak was consistently observed eluting near the parent peak, suggesting a highly similar hydrophobicity and structural core.
Mechanistic Origin
The presence of the 20-methyl analogue suggests a deviation in the synthesis of the Camptothecin (CPT) core itself, rather than the side-chain attachment.
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Natural Origin : Natural Camptothecin (extracted from Camptotheca acuminata) exclusively contains the 20-ethyl configuration.
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Synthetic Origin : The presence of the 20-methyl impurity points to Total Synthesis or Semi-Synthesis routes where an incorrect alkylating agent (e.g., a methyl ketone precursor instead of an ethyl ketone) was introduced during the formation of the tricyclic CDE-ring system.
Structural Elucidation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) were pivotal in identifying the anomaly.
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MS Data : The mass shift of -14 Da (loss of CH₂) compared to Irinotecan indicated a des-methylene variation.
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NMR Data : 1H-NMR analysis revealed the disappearance of the characteristic triplet/quartet signals of the C20-ethyl group and the appearance of a singlet corresponding to a C20-methyl group.
Synthetic Development of the Reference Standard
To validate analytical methods, 4-Methyl Irinotecan must be synthesized intentionally with high purity (>95%). The development of this synthesis is technically demanding, requiring the construction of the "wrong" camptothecin core.
Retrosynthetic Analysis
The synthesis does not start from natural Camptothecin (which is fixed as 20-ethyl). Instead, it requires a de novo construction of the E-ring lactone with a methyl substituent.
Key Steps:
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Core Formation : Synthesis of the tricyclic intermediate (CDE rings) using a Methyl-ketone precursor.
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Friedländer Condensation : Coupling the tricyclic ketone with an amino-propiophenone derivative to form the pentacyclic core.
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Side Chain Attachment : Carbamoylation of the 10-hydroxyl group with the bipiperidine moiety.
Detailed Synthetic Protocol (Reference Standard Scale)
Note: This protocol is a composite of standard camptothecin analogue syntheses adapted for the 20-methyl variant.
Step 1: Synthesis of 20-Methyl-7-ethyl-10-hydroxycamptothecin (20-Methyl SN-38)
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Reagents : 2-Amino-5-hydroxypropiophenone, Tricyclic Ketone (with methyl substituent), p-TsOH (catalyst).
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Conditions : Reflux in Toluene/Acetic Acid (Friedländer condensation).
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Mechanism : The amino group condenses with the ketone, followed by cyclization to form the B-ring (pyridine).
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Result : Formation of the pentacyclic core with a methyl group at C20 and an ethyl group at C7.
Step 2: Carbamoylation to 4-Methyl Irinotecan
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Activation : The intermediate (20-Methyl SN-38) is suspended in Dichloromethane (DCM).
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Reagent : Phosgene or Triphosgene is added in the presence of a base (DMAP/TEA) to form the 10-chlorocarbonyl intermediate.
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Coupling : 4-Piperidinopiperidine (1,4'-Bipiperidine) is added.
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Purification : The crude product is purified via Preparative HPLC to remove unreacted SN-38 analogue.
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Salt Formation : Treatment with Hydrochloric acid to yield 4-Methyl Irinotecan HCl .
Visualization of the Synthetic Logic
The following diagram illustrates the divergence between the Standard Irinotecan pathway and the Impurity H pathway.
Caption: Divergent synthesis pathways showing the origin of Impurity H via the substitution of the ethyl-ketone reagent with a methyl-ketone analogue during core formation.
Analytical Characterization & Data
For a Reference Standard to be valid, it must meet rigorous spectral criteria.
Comparative Data Table
The following table highlights the distinguishing features between Irinotecan and its 4-Methyl analogue.
| Feature | Irinotecan (Standard) | 4-Methyl Irinotecan (Impurity H) |
| Molecular Formula | C₃₃H₃₈N₄O₆ | C₃₂H₃₆N₄O₆ |
| Molecular Weight | 586.68 g/mol | 572.65 g/mol |
| C20 Substituent | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
| Mass Shift (Δ) | Reference | -14.03 Da |
| 1H-NMR (C20) | Triplet (δ ~0.9 ppm) | Singlet (δ ~1.8 ppm) |
| RRT (HPLC) | 1.00 | ~0.92 - 0.96 (System Dependent) |
HPLC Method for Detection
To detect this impurity in clinical batches, the following validated HPLC method is recommended (based on EP/USP monographs).
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Column : C18 Reversed-Phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).
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Mobile Phase A : Buffer solution (0.01M KH₂PO₄, pH 4.0 with H₃PO₄) + Ion Pairing Agent (1-Heptanesulfonic acid sodium salt).
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Mobile Phase B : Acetonitrile.
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Gradient :
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0-15 min: 20% B
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15-30 min: 20% → 50% B
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30-40 min: 50% B
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Detection : UV at 254 nm.
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Acceptance Criteria : Impurity H must be NMT (Not More Than) 0.15% in the final drug substance.
References
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European Pharmacopoeia (Ph.[6] Eur.) 10.0 . Irinotecan Hydrochloride Trihydrate Monograph 2675. European Directorate for the Quality of Medicines (EDQM).
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United States Pharmacopeia (USP) . Irinotecan Hydrochloride: Impurities. USP-NF.
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Ha, Y. H., et al. (2019). Impurity Profiling of Irinotecan Hydrochloride and Identification of Process-Related Impurities. Journal of Pharmaceutical and Biomedical Analysis.
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Chemicea Pharmaceuticals . Irinotecan EP Impurity H Structure and Data.
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Veeprho Laboratories . Characterization of Irinotecan Impurity H (CAS 1608617-71-5).
